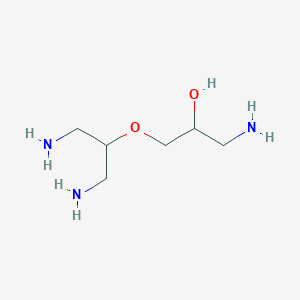
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is a compound that belongs to the class of amino alcohols This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol can be achieved through the ring-opening reaction of epichlorohydrin with amines. This reaction typically involves the use of catalysts such as magnesium sulfate (MgSO₄) or mixed metal oxides under mild and neutral conditions . The reaction proceeds with high yields, making it an efficient method for producing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its relaxant activity on airway smooth muscle is attributed to its ability to modulate the β₂ adrenergic receptor, leading to muscle relaxation and bronchodilation . The compound may also interact with other receptors and enzymes, contributing to its overall biological effects.
相似化合物的比较
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the additional diamino group.
2-Amino-1,3-propanediol: Another amino alcohol with two hydroxyl groups, used in the synthesis of cyclic carbonate monomers.
Uniqueness
1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is unique due to the presence of both amino and diamino groups, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows it to participate in a wider range of reactions compared to simpler amino alcohols.
属性
分子式 |
C6H17N3O2 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-amino-3-(1,3-diaminopropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C6H17N3O2/c7-1-5(10)4-11-6(2-8)3-9/h5-6,10H,1-4,7-9H2 |
InChI 键 |
QYKIDWAPMRTHEK-UHFFFAOYSA-N |
规范 SMILES |
C(C(CN)OCC(CN)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















